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Compound of Interest

Compound Name: Crizotinib hydrochloride

Cat. No.: B1139233

Introduction

Crizotinib (brand name Xalkori®) is a potent, orally bioavailable small-molecule inhibitor of
multiple receptor tyrosine kinases (RTKSs). It primarily targets Anaplastic Lymphoma Kinase
(ALK), MET proto-oncogene (c-MET or HGFR), and ROS1. The EML4-ALK fusion gene, a key
oncogenic driver in a subset of non-small cell lung cancer (NSCLC), is a primary target for
crizotinib therapy. Preclinical studies in various mouse models, including tumor xenografts,
have been instrumental in characterizing its pharmacokinetic/pharmacodynamic (PK/PD)
relationship, antitumor efficacy, and toxicity profile. These studies have demonstrated that
crizotinib can inhibit tumor growth and induce apoptosis by suppressing the signaling pathways

downstream of its target kinases.

These application notes provide a comprehensive overview and detailed protocols for the use
of crizotinib hydrochloride in in vivo mouse models, intended for researchers in oncology and
drug development.

Data Presentation
Table 1: Summary of Crizotinib Efficacy in Mouse
Models
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Mouse Crizotinib o Key
Cancer Mouse Administr ] Referenc
Model . Dose & ] Efficacy
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) Oral growth
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inhibition:
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) 50 mg/kg, Significant
) Athymic ]
PANC-1 Pancreatic 6 Oral suppressio
BALB/c .
Xenograft Cancer g times/week  Gavage n of tumor
nude
for 33 days volume
Significant
Lung 50 mg/kg, ]
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burden
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(CML)-like for 20 days
disease
25 mg/kg, 50%
Drug- .
KBV20C ] BALB/c 5 reduction
Resistant ] Oral ]
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for 28 days volume
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Complete

ALCL tumor
) Not 100 Not .
Murine ALCL » - regression
specified mg/kg/day specified o
Model within 15

days

Table 2: Pharmacokinetic Parameters of Crizotinib in
Mice
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Mouse Model Parameter Value Notes Reference

The
concentration
required to
ECso (ALK ]
H3122 Xenograft o 233 ng/mL achieve 50% of
Inhibition) .
the maximum
ALK inhibition

effect.

The
concentration
required to

666 ng/mL achieve 50% of
the maximum
ALK inhibition

effect.

Karpas299 ECso (ALK
Xenograft Inhibition)

Describes the

plasma
One- ]
General Model concentration-
compartment )
time course of

crizotinib in mice.

A high, toxic

Tissue dose was used
o 500 mg/kg . .
General Distribution ) to investigate
(single dose)
Study Dose organ

distribution.

Table 3: Toxicity Profile of Crizotinib in Mice
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Crizotinib .-
e
Toxicity Type Mouse Strain Dose & i . Reference
Observations
Schedule
Induced
Pulmonary 100 mg/kg/day ) N
o C57BL/6 interstitial lung
Toxicity for 6 weeks _
disease.
Increased blood
pressure,
40 mg/kg/day for rolonged QTc
Cardiotoxicity C57BL/6 graieay p 9ed Q
4 weeks interval,
increased Myh7
expression.
] 50 mg/kg, 6 No significant
o Athymic BALB/c ] )
General Toxicity q times/week for change in body
nude
33 days weight observed.
No significant
changes in body
o ) 7.5 or 15 mg/kg weights; no
General Toxicity Nude mice o
for 10 days toxicity observed
in vital organs via
H&E staining.
Considered a
toxic dosage,
500 mg/k approximatel
Acute Toxic Dose  Not specified I PP Y

(single dose)

five times the
equivalent

therapeutic dose.

Signaling Pathway and Experimental Workflows
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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